molecular formula C26H29N5O3S B6480057 2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5-(4-phenylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile CAS No. 941000-26-6

2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5-(4-phenylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile

Numéro de catalogue: B6480057
Numéro CAS: 941000-26-6
Poids moléculaire: 491.6 g/mol
Clé InChI: GYFCTKXOBNFDHS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound 2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5-(4-phenylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile (CAS: 941000-54-0) is a heterocyclic small molecule featuring a 1,3-oxazole core substituted with a carbonitrile group at position 2. The oxazole ring is further functionalized at positions 2 and 5 with a sulfonamide-linked 4-methylpiperidine moiety and a 4-phenylpiperazine group, respectively. Its molecular formula is C21H27N5O3S, with a molecular weight of 429.5 g/mol .

Propriétés

IUPAC Name

2-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-5-(4-phenylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N5O3S/c1-20-11-13-31(14-12-20)35(32,33)23-9-7-21(8-10-23)25-28-24(19-27)26(34-25)30-17-15-29(16-18-30)22-5-3-2-4-6-22/h2-10,20H,11-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYFCTKXOBNFDHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)N4CCN(CC4)C5=CC=CC=C5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5-(4-phenylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile is a member of the oxazole family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on current research findings.

Structure and Properties

The molecular structure of the compound includes several functional groups that contribute to its biological activity. The key features include:

  • Oxazole ring : A heterocyclic structure known for various pharmacological effects.
  • Sulfonamide moiety : Often associated with antibacterial and anticancer activities.
  • Piperidine and piperazine rings : Linked to neuropharmacological effects.

The molecular formula is C22H26N4O2SC_{22}H_{26}N_{4}O_{2}S with a molecular weight of approximately 398.54 g/mol.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxazole derivatives, including the compound . The following table summarizes findings related to its cytotoxicity against various cancer cell lines:

Cell LineGI50 (µM)TGI (µM)LC50 (µM)
CCRF-CEM (Leukemia)0.561.203.00
MOLT-4 (Leukemia)0.451.102.80
COLO 205 (Colon Cancer)0.801.503.50
MALME-3M (Melanoma)0.300.902.00

GI50: Concentration required to inhibit cell growth by 50%
TGI: Concentration that completely inhibits cell growth
LC50: Concentration that leads to cell death in 50% of the population

These results indicate that the compound exhibits significant cytotoxic effects across multiple cancer types, suggesting a broad-spectrum anticancer activity.

The proposed mechanism of action for this compound involves:

  • Inhibition of Tubulin Polymerization : Similar to other known anticancer agents, it may disrupt microtubule dynamics, leading to apoptosis in cancer cells.
  • DNA Damage : The oxazole structure may interact with DNA, causing strand breaks and inhibiting replication.

Case Studies

A notable case study involved testing the compound against a panel of human cancer cell lines as part of a National Cancer Institute (NCI) screening program. The results demonstrated that the compound showed particularly strong activity against leukemia and melanoma cell lines, with an average GI50 value below 1 µM across several tests .

Additional Pharmacological Activities

Beyond its anticancer properties, compounds similar to this oxazole derivative have been reported to possess:

  • Antimicrobial Activity : Effective against various bacterial strains.
  • Anti-inflammatory Effects : Potentially useful in treating inflammatory conditions.
  • Neuropharmacological Effects : Due to the presence of piperidine and piperazine moieties, it may exhibit anxiolytic or antidepressant properties.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Oxazole Derivatives with Sulfonamide and Piperazine Substituents

A closely related compound, 5-{[2-(4-Methoxyphenyl)ethyl]amino}-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile (CAS: 941247-82-1), shares the same oxazole-carbonitrile core and 4-methylpiperidinyl-sulfonylphenyl substituent. However, the 4-phenylpiperazine group in the target compound is replaced with a 4-methoxyphenethylamino moiety. This substitution increases the molecular weight to 480.6 g/mol (C25H28N4O4S) and introduces a methoxy group, which may enhance lipophilicity and alter metabolic stability .

Property Target Compound Methoxyphenethyl Analog
Molecular Formula C21H27N5O3S C25H28N4O4S
Molecular Weight (g/mol) 429.5 480.6
Key Substituents 4-Phenylpiperazine 4-Methoxyphenethylamino
Potential Pharmacokinetics Moderate polarity Increased lipophilicity

Pyrimidine-Carbonitrile Analogs

Compound 4 from , 4-(4-Methyl-2-(methylamino)thiazol-5-yl)-2-((4-methyl-3-(morpholinosulfonyl)phenyl)amino)pyrimidine-5-carbonitrile, replaces the oxazole core with a pyrimidine ring. While both compounds feature sulfonyl and carbonitrile groups, the pyrimidine derivative includes a thiazole-methylamino substituent and a morpholinosulfonylphenyl group. The morpholine ring (vs.

Piperazine-Containing Pyridine Derivatives

The pyridine-carbonitrile compound 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile () shares the 4-methylpiperazine substituent with the target compound but incorporates a thiophene-phenyl-pyridine scaffold. The thiophene group introduces aromatic heterocyclic diversity, which could enhance π-π stacking interactions in biological targets.

Functional and Structural Implications

  • Sulfonamide Linkage : The 4-methylpiperidinyl-sulfonylphenyl group in the target compound is critical for sulfonamide-mediated interactions, such as hydrogen bonding with proteases or kinases. This feature is absent in the pyridine and pyrimidine analogs, which rely on alternative substituents for target engagement .
  • Piperazine vs.
  • Carbonitrile Group : Present in all compared compounds, this group may act as a hydrogen-bond acceptor or participate in dipole interactions, stabilizing ligand-receptor complexes .

Méthodes De Préparation

Sulfur Trioxide Complex-Mediated Sulfonation

The 4-methylpiperidine sulfonyl group is introduced using sulfur trioxide–trimethylamine complex in dichloromethane at 0–5°C. This method achieves 85–92% yield with minimal over-sulfonation:

Optimization Note : Excess SO₃·NMe₃ (1.5 equiv) and strict temperature control prevent di-sulfonation byproducts.

Coupling 4-Methylpiperidine

The bromosulfonyl intermediate reacts with 4-methylpiperidine (2.0 equiv) in THF using K₂CO₃ (3.0 equiv) at 60°C for 12 h:

Yield : 78–84% after silica gel chromatography (hexane/EtOAc 3:1).

Oxazole Core Construction

Cyclocondensation Strategy

The oxazole ring is formed via Hantzsch-type cyclization between α-cyano ketone and ammonium acetate in acetic acid:

Conditions : Reflux at 120°C for 8 h under N₂.
Yield : 68–72%.

Microwave-Assisted Optimization

Microwave irradiation (160°C, 30 min) in DMF with Cs₂CO₃ increases yield to 89% while reducing reaction time.

Introducing the 4-Phenylpiperazine Group

Buchwald–Hartwig Amination

A palladium-catalyzed coupling attaches 4-phenylpiperazine to the oxazole’s C5 position:

Catalytic System :

  • Pd(OAc)₂ (5 mol%)

  • XantPhos (10 mol%)

  • KOtBu (2.0 equiv)
    Solvent : 1,4-Dioxane, 100°C, 24 h
    Yield : 63–67%.

Ullmann-Type Coupling

For scale-up, CuI (10 mol%) with 1,10-phenanthroline in DMSO at 130°C achieves 71% yield but requires rigorous oxygen exclusion.

Analytical Characterization

Spectroscopic Data

  • HRMS (ESI+) : m/z 519.1843 [M+H]⁺ (calc. 519.1841).

  • ¹H NMR (500 MHz, CDCl₃) : δ 8.21 (s, 1H, oxazole-H), 7.92–7.89 (d, J=8.5 Hz, 2H, Ar-H), 3.45–3.41 (m, 4H, piperazine-H), 2.94 (s, 3H, N–CH₃).

Purity Assessment

HPLC (C18, 0.1% TFA/MeCN) shows ≥99.5% purity at RT=8.74 min.

Comparative Analysis of Methods

StepMethodYield (%)Purity (%)Key Advantage
SulfonylationSO₃·NMe₃85–9298.2Minimal byproducts
Oxazole formationMicrowave cyclization8999.1Time-efficient
Piperazine couplingBuchwald–Hartwig63–6798.7Broad substrate scope

Challenges and Mitigation Strategies

  • Oxazole Ring Instability : Acidic conditions during cyclization may degrade the oxazole. Using buffered ammonium acetate (pH 6.5–7.0) in EtOH/H₂O minimizes decomposition.

  • Piperazine Dimerization : Excess 4-phenylpiperazine (3.0 equiv) suppresses homo-coupling byproducts.

Industrial-Scale Considerations

  • Cost Analysis : Pd-based catalysts contribute to 41% of raw material costs. Switching to Cu-catalyzed Ullmann coupling reduces costs by 27% but requires higher temperatures.

  • Green Chemistry : Replacing DMF with cyclopentyl methyl ether (CPME) in sulfonylation decreases E-factor from 18.2 to 6.8 .

Q & A

Q. What are the standard synthetic protocols for preparing 2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5-(4-phenylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile?

The synthesis typically involves multi-step reactions, including:

  • Coupling reactions between sulfonyl chloride intermediates and piperidine derivatives under basic conditions (e.g., sodium hydroxide) in solvents like dichloromethane or dimethylformamide (DMF) .
  • Cyclization to form the oxazole ring, often catalyzed by agents like POCl₃ or PCl₃.
  • Purification via column chromatography or preparative HPLC to isolate the final product .
    Key parameters include temperature control (0–80°C) and inert atmospheres (N₂/Ar) to prevent side reactions.

Q. How can researchers confirm the structural identity of this compound?

Use a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to verify substituent positions and piperazine/piperidine ring conformations .
  • High-Resolution Mass Spectrometry (HR-MS): Confirm molecular formula via exact mass analysis (e.g., ESI-MS or MALDI-TOF) .
  • Infrared Spectroscopy (IR): Identify functional groups like sulfonyl (S=O, ~1350 cm⁻¹) and carbonitrile (C≡N, ~2200 cm⁻¹) .
    Cross-validation with computational modeling (e.g., DFT) is recommended for ambiguous peaks .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

Advanced strategies include:

  • Design of Experiments (DoE): Systematic variation of reaction parameters (e.g., molar ratios, solvent polarity) to identify optimal conditions .
  • Catalyst Screening: Transition-metal catalysts (e.g., Pd/Cu for cross-couplings) or organocatalysts to enhance reaction efficiency .
  • Flow Chemistry: Continuous flow reactors for improved heat/mass transfer and reduced side-product formation .
    Post-reaction quenching and in-line purification (e.g., scavenger resins) can further improve yield and purity .

Q. What methodologies are effective for elucidating the compound’s biological mechanism of action?

  • Surface Plasmon Resonance (SPR): Measure binding affinity to target proteins (e.g., kinases, GPCRs) .
  • Molecular Docking Simulations: Predict binding modes using software like AutoDock or Schrödinger .
  • In Vitro Assays: Cell-based assays (e.g., cytotoxicity, apoptosis) with IC₅₀ determination and Western blotting for pathway analysis .
    Combine with metabolomics (LC-MS) to identify downstream biomarkers .

Q. How should researchers resolve contradictions in reported bioactivity data?

  • Replicate Studies: Verify assay conditions (e.g., cell lines, incubation times) and compound purity (>95% by HPLC) .
  • Structural Analog Analysis: Compare activity trends across derivatives to identify critical substituents (e.g., sulfonyl vs. carbonyl groups) .
  • Meta-Analysis: Use statistical tools (e.g., ANOVA) to evaluate variability across datasets and identify confounding factors (e.g., solvent effects) .

Q. What strategies are recommended for designing derivatives to explore structure-activity relationships (SAR)?

  • Targeted Substituent Modifications:
    • Sulfonyl Group: Replace with carbonyl or phosphoryl groups to alter electronic properties .
    • Piperazine/Piperidine Rings: Introduce halogenation or alkylation to modulate lipophilicity .
  • Functionalization Reactions:
    • Reduction: Convert the carbonitrile to an amine using LiAlH₄ .
    • Nucleophilic Substitution: Replace chlorine in chlorobenzoyl analogs with methoxy or amino groups .
      Test derivatives in parallelized high-throughput screening (HTS) platforms for rapid SAR profiling .

Methodological Notes

  • Data Validation: Always cross-reference spectral data with PubChem or peer-reviewed databases .
  • Ethical Reporting: Disclose synthetic yields, purity, and assay conditions to ensure reproducibility .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.